N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide
Description
N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a diazepane ring and an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-11-4-5-16-14(13(11)19(21)22)18-7-3-6-17(8-9-18)10-12(20)15-2/h4-5H,3,6-10H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFHTDWQFJLJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCCN(CC2)CC(=O)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the nitropyridine core. One common method involves the nitration of 4-methylpyridine to yield 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions to introduce the diazepane ring and the acetamide group. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, modulating their activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: Shares the nitropyridine core but lacks the diazepane and acetamide groups.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a similar nitropyridine structure but with different substituents and biological activities.
Uniqueness
N-methyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is unique due to its combination of a nitropyridine core with a diazepane ring and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
